molecular formula C12H11F3O B11928344 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol

Cat. No.: B11928344
M. Wt: 228.21 g/mol
InChI Key: LTKYXOFDKAZRIE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentyn-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the generation of a trifluoromethyl radical, which then reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes. These products retain the trifluoromethyl group, which imparts unique chemical properties to the molecules .

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pent-4-yn-2-ol

InChI

InChI=1S/C12H11F3O/c1-3-7-11(2,16)9-5-4-6-10(8-9)12(13,14)15/h1,4-6,8,16H,7H2,2H3

InChI Key

LTKYXOFDKAZRIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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